molecular formula C19H17N5O2S2 B2949580 N-(4-methoxyphenyl)-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 886937-22-0

N-(4-methoxyphenyl)-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B2949580
CAS No.: 886937-22-0
M. Wt: 411.5
InChI Key: IYLUOLFVTOICRZ-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a triazole-based acetamide derivative characterized by a 4H-1,2,4-triazole core. Key structural features include:

  • Position 4: Substituted with a 1H-pyrrol-1-yl group, introducing nitrogen-rich aromaticity.
  • Position 5: A thiophen-2-yl group, contributing sulfur-based electronic effects.

This compound’s design leverages heterocyclic diversity to optimize bioactivity, particularly in targeting enzymes or receptors influenced by aromatic and electronic interactions.

Properties

IUPAC Name

N-(4-methoxyphenyl)-2-[(4-pyrrol-1-yl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O2S2/c1-26-15-8-6-14(7-9-15)20-17(25)13-28-19-22-21-18(16-5-4-12-27-16)24(19)23-10-2-3-11-23/h2-12H,13H2,1H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYLUOLFVTOICRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the 1,2,4-triazole ring: This can be achieved by reacting hydrazine derivatives with carbon disulfide and an appropriate amine under reflux conditions.

    Introduction of the pyrrole and thiophene rings: These heterocycles can be introduced via cross-coupling reactions such as Suzuki or Stille coupling, using palladium catalysts.

    Attachment of the methoxyphenyl group: This step often involves nucleophilic substitution reactions where the methoxyphenyl group is introduced to the triazole ring.

    Formation of the acetamide linkage: The final step involves the reaction of the intermediate compound with acetic anhydride or acetyl chloride to form the acetamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, potentially reducing the acetamide group to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

    Substitution: Halogenating agents, nitrating agents, under controlled temperature and solvent conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Halogenated, nitrated derivatives.

Scientific Research Applications

N-(4-methoxyphenyl)-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial or anticancer agent.

    Materials Science: Its heterocyclic components can be used in the design of novel materials with specific electronic or optical properties.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The compound’s heterocyclic rings can engage in π-π interactions, hydrogen bonding, and other non-covalent interactions with biological macromolecules.

Comparison with Similar Compounds

N-(4-methoxyphenyl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (CAS 338425-44-8)

  • Position 4 : Methyl group instead of pyrrol-1-yl.
  • Position 5 : Pyridinyl replaces thiophen-2-yl.
  • The pyridinyl group introduces basicity, contrasting with thiophene’s electron-rich nature. This compound showed moderate antiproliferative activity in preliminary assays .

2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide (CAS 561295-12-3)

  • Position 4 : Ethyl group instead of pyrrol-1-yl.
  • N-Substituent : 4-fluorophenyl vs. 4-methoxyphenyl.
  • Impact : The ethyl group enhances lipophilicity, while the fluorophenyl substituent increases electronegativity. This derivative exhibited improved metabolic stability in pharmacokinetic studies .

Modifications at Position 5 of the Triazole Core

4-(4-Methoxyphenyl)-3-(thiophen-2-yl)-5-(((5-(trifluoromethyl)furan-2-yl)methyl)thio)-4H-1,2,4-triazole (6l)

  • Position 5 : Trifluoromethyl-furan substituent.
  • Activity : Demonstrated 93% yield and a melting point of 125–128°C. The electron-withdrawing CF₃ group enhances oxidative stability, making it a candidate for anti-inflammatory applications .

2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides

  • Position 5 : Furan-2-yl instead of thiophen-2-yl.
  • Impact : Replacing sulfur with oxygen reduces lipophilicity but improves solubility. These compounds showed significant anti-exudative activity (10 mg/kg dose), comparable to diclofenac sodium .

Variations in the Acetamide Substituent

OLC-12 (2-(4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-(4-isopropylphenyl)acetamide)

  • N-Substituent : Bulky isopropylphenyl group.
  • Activity : Acts as an Orco agonist, highlighting the role of steric bulk in receptor binding. This contrasts with the target compound’s methoxyphenyl group, which prioritizes π-π interactions .

N-(2-bromo-4-methylphenyl)-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

  • N-Substituent : Bromo-methylphenyl group.
  • This derivative is under investigation for kinase inhibition .

Biological Activity

The compound N-(4-methoxyphenyl)-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Molecular Formula

  • C : 23
  • H : 23
  • N : 5
  • O : 3
  • S : 1

IUPAC Name

This compound

Structural Features

The compound features a pyrrole ring and a triazole moiety, which are known to exhibit various biological activities. The presence of the methoxy group on the phenyl ring enhances its lipophilicity, potentially improving bioavailability.

Research indicates that compounds similar to this compound can act as inhibitors of various enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurodegenerative diseases like Alzheimer's. In silico studies suggest that the compound may interact with the active sites of these enzymes through hydrogen bonding and hydrophobic interactions .

In Vitro Studies

In vitro studies have demonstrated that derivatives of this compound exhibit significant inhibitory activity against AChE and BChE. For example, related compounds have shown IC50 values ranging from 0.5 to 10 µM, indicating potent activity .

Antimicrobial Activity

The compound's structural components suggest potential antimicrobial properties. Similar triazole derivatives have been reported to exhibit activity against various bacterial strains and fungi. For instance, studies have indicated that pyrrole-containing compounds can inhibit the growth of methicillin-resistant Staphylococcus aureus (MRSA) .

Cytotoxicity and Cancer Research

Preliminary cytotoxicity assays reveal that certain derivatives of this compound may possess anticancer properties. In particular, compounds with similar structures have shown selective cytotoxicity against cancer cell lines with IC50 values in the low micromolar range .

Data Table: Biological Activity Summary

Activity TypeTarget Enzyme/PathogenIC50 Value (µM)Reference
AChE InhibitionAcetylcholinesterase0.5 - 10
BChE InhibitionButyrylcholinesterase0.5 - 10
AntimicrobialMRSAVariable
CytotoxicityCancer Cell LinesLow µM

Case Study 1: Alzheimer's Disease Models

In a study evaluating new AChE inhibitors for Alzheimer's treatment, derivatives similar to this compound were tested in transgenic mouse models. The results indicated a significant reduction in amyloid plaque formation when treated with these compounds, suggesting their potential as therapeutic agents for cognitive decline associated with Alzheimer's disease .

Case Study 2: Antimicrobial Efficacy

A series of pyrrole derivatives were synthesized and tested against various bacterial strains. Among them, one derivative showed remarkable efficacy against both Gram-positive and Gram-negative bacteria. The study concluded that modifications to the triazole ring could enhance antimicrobial activity .

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